molecular formula C13H12FN3O B12537633 N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide CAS No. 712309-05-2

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide

Cat. No.: B12537633
CAS No.: 712309-05-2
M. Wt: 245.25 g/mol
InChI Key: CUAVVXBXIFOTRH-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylpyrimidin-4-yl)-3-fluorobenzamide is a small-molecule organic compound featuring a pyrimidine ring substituted with two methyl groups at the 2- and 6-positions and a 3-fluorobenzamide moiety at the 4-position. The fluorine atom on the benzamide group enhances electronegativity and metabolic stability, while the dimethylpyrimidine core may influence molecular interactions such as hydrogen bonding or π-π stacking .

Properties

CAS No.

712309-05-2

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide

InChI

InChI=1S/C13H12FN3O/c1-8-6-12(16-9(2)15-8)17-13(18)10-4-3-5-11(14)7-10/h3-7H,1-2H3,(H,15,16,17,18)

InChI Key

CUAVVXBXIFOTRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide typically involves the reaction of 2,6-dimethylpyrimidine-4-amine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound lacks the allyl-amino linker and alkyl chains present in III-4 and III-3.
  • Synthetic Efficiency : III-5 achieved a higher yield (68%) than III-4 (18%), suggesting that chlorobenzyl and branched alkyl groups improve reaction efficiency, possibly due to electronic or steric stabilization during synthesis .
  • Molecular Weight : The target compound (245.26 g/mol) is significantly smaller than III-4 (324.42 g/mol) and III-5 (386.92 g/mol), which could improve pharmacokinetic properties like solubility and membrane permeability.

Benzamide Derivatives from

Another structurally related compound is N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(fluoromethyl)-1,3-thiazol-4-yl)phenyl)-2,6-difluorobenzamide ():

Compound Name Molecular Formula Key Features
This compound (Target) C₁₃H₁₂FN₃O Single pyrimidine ring; mono-fluorobenzamide
N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(fluoromethyl)-1,3-thiazol-4-yl)phenyl)-2,6-difluorobenzamide C₂₂H₁₄ClF₃N₄O₂S Thiazole-pyrimidine hybrid; difluorobenzamide

Key Differences :

  • Hybrid Scaffolds : The compound incorporates a thiazole ring fused to pyrimidine, which may confer distinct electronic properties or target selectivity compared to the target’s simpler pyrimidine-benzamide architecture.
  • Halogenation: The difluorobenzamide group in the compound could enhance lipophilicity and binding affinity compared to the mono-fluorinated target .

Research Implications and Limitations

  • Structural Simplicity : The target compound’s minimalistic design may offer advantages in synthetic scalability and mechanistic studies compared to more complex analogs .
  • Data Gaps : The evidence lacks direct bioactivity or solubility data, limiting a functional comparison. Further studies using crystallographic tools (e.g., SHELX for structural refinement or WinGX for crystallographic analysis ) are recommended to elucidate 3D conformation and intermolecular interactions.

Biological Activity

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 2 and 6 positions with methyl groups and a fluorine atom at the para position of the benzamide moiety. This unique structure contributes to its biological activity by enhancing interactions with specific molecular targets.

The primary mechanism of action for this compound involves its ability to bind to protein kinases. By inhibiting these enzymes, the compound disrupts cellular signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to:

  • Suppression of tumor growth : The compound's ability to inhibit specific kinases makes it a candidate for cancer therapy.
  • Modulation of inflammatory responses : It has been studied for its potential in treating inflammatory diseases by affecting pathways that regulate inflammation.

Inhibition of Protein Kinases

Research indicates that this compound effectively inhibits various protein kinases involved in cancer progression. For instance, studies have shown that it can inhibit the activity of kinases such as AKT and ERK1/2, which are critical in cell survival and proliferation pathways.

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results suggest that this compound may be effective in targeting various cancers.

Anti-inflammatory Activity

Additionally, the compound has shown promise in modulating inflammatory responses. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This property indicates potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity correlated with its kinase inhibitory activity.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups .

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